
N-((1-Fluorocyclopentyl)methyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Fluorocyclopentyl)methyl)thietan-3-amine is a compound that features a fluorinated cyclopentyl group attached to a thietan-3-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Fluorocyclopentyl)methyl)thietan-3-amine typically involves the nucleophilic substitution of a suitable precursor. One common method includes the reaction of 1-fluorocyclopentylmethyl chloride with thietan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-Fluorocyclopentyl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The fluorine atom in the cyclopentyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
N-((1-Fluorocyclopentyl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((1-Fluorocyclopentyl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The fluorinated cyclopentyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thietan-3-amine moiety can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thietan-3-amine: A structurally similar compound without the fluorinated cyclopentyl group.
Cyclopentylamine: Lacks the thietan moiety but shares the cyclopentylamine structure.
Fluorocyclopentylamine: Contains the fluorinated cyclopentyl group but lacks the thietan moiety.
Uniqueness
N-((1-Fluorocyclopentyl)methyl)thietan-3-amine is unique due to the combination of the fluorinated cyclopentyl group and the thietan-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H16FNS |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
N-[(1-fluorocyclopentyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H16FNS/c10-9(3-1-2-4-9)7-11-8-5-12-6-8/h8,11H,1-7H2 |
Clé InChI |
XRSMSPWTALBDTG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CNC2CSC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


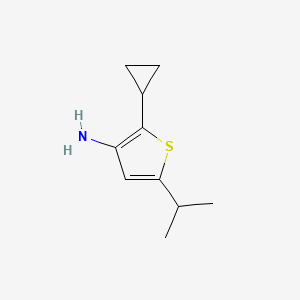

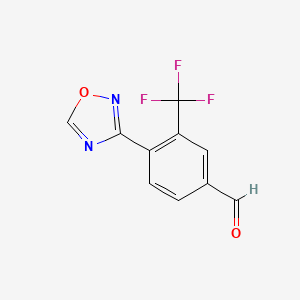
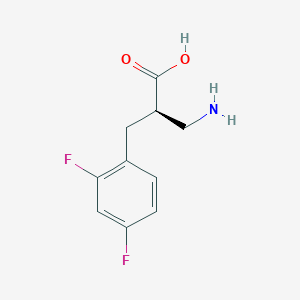
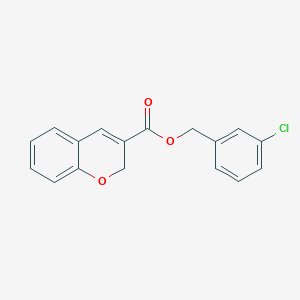

![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)

![Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide](/img/structure/B12948989.png)


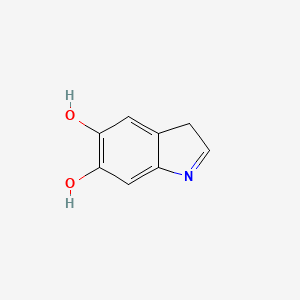
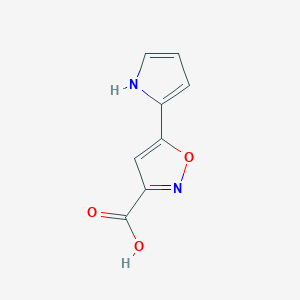
![1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B12949025.png)
